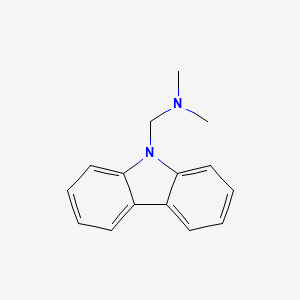
(9H-Carbazol-9-ylmethyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Carbazol-9-ylmethyl)dimethylamine, also known as C9DMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in organic electronics, photovoltaics, and biomedical research. C9DMA is a derivative of carbazole, a heterocyclic compound that is widely used in the synthesis of organic materials.
Applications De Recherche Scientifique
Antimicrobial Properties : Carbazole derivatives have been synthesized and evaluated for antimicrobial activities. For instance, new heterocyclic derivatives were prepared using 9H-carbazole as a precursor, showing potential as antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Crystal Structure Analysis : The crystal structure of carbazole derivatives, such as {4-[2-(9-hexyl-9H-carbazol-3-yl)vinyl]phenyl} dimethylamine, has been determined, providing insights into their molecular configurations and potential applications in material science (Wang, Hong-li, Xu, Wen-yuan, Ding-Li, Zhang, Wu, & Hong, 2007).
Chemical Synthesis and Applications : Carbazole derivatives have been synthesized for various applications, including antitumor activities. For example, a study synthesized 9-hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides, which displayed high cytotoxicity for cultured cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).
Photophysical Properties : Studies on carbazole derivatives include examining their photophysical properties. For instance, the synthesis of chalcone and its polycyclic heterocyclic analogues as antibacterial agents involved carbazole derivatives, showing promising in vitro antibacterial efficacy (Khan et al., 2019).
Electroluminescent Properties : The synthesis of star-burst carbazol derivatives and their photoelectric performances have been explored, suggesting their use in materials like OLEDs (Xi-cun, 2010).
Novel Drug Synthesis : Carbazole derivatives have been explored for their potential in creating new drugs. For example, chloro-1,4-dimethyl-9H-carbazole derivatives displayed anti-HIV activity, representing a promising lead for the development of novel anti-HIV drugs (Saturnino et al., 2018).
Material Science Applications : Research has been conducted on carbazole-based materials for applications in OLEDs and other electronic devices. For instance, bipolar 9-linked carbazole-π-dimesitylborane fluorophores were synthesized for use in nondoped blue OLEDs and red phosphorescent OLEDs, showing potential for high-performance electronic applications (Liu et al., 2018).
Biological Evaluation : Carbazole derivatives have been studied for their biological activity, such as in the treatment of human cancers. For example, a study synthesized and evaluated a new pyridocarbazole derivative linked to a thymidine nucleoside, suggesting its potential as a targeted antitumoral agent (Saturnino et al., 2003).
Propriétés
IUPAC Name |
1-carbazol-9-yl-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-16(2)11-17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDWGXHJDJBIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Carbazol-9-ylmethyl)dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

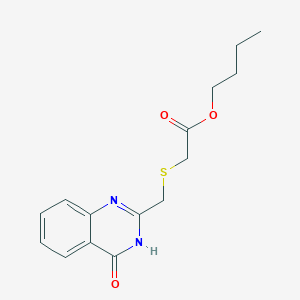
![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)
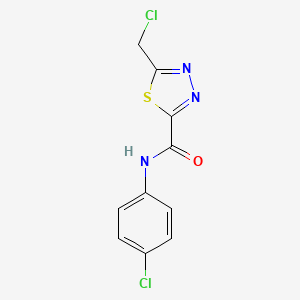
![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2406519.png)
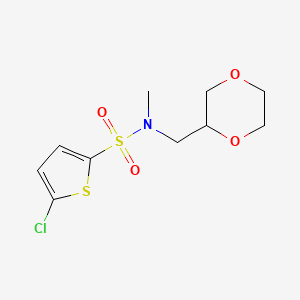

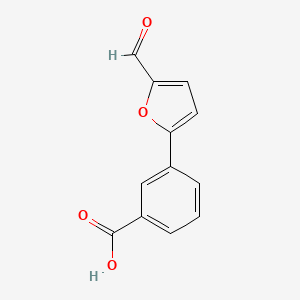


![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)
![tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate](/img/structure/B2406529.png)

![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)
![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)